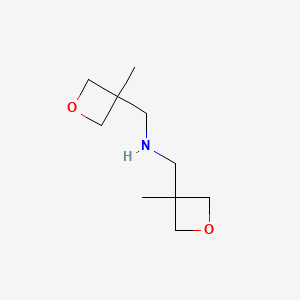
Bis((3-methyloxetan-3-yl)methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((3-methyloxetan-3-yl)methyl)amine: is an organic compound that belongs to the class of tertiary amines. It has a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol . This compound is known for its various applications in scientific experiments, particularly in the field of organic chemistry.
Mechanism of Action
Target of Action
Bis((3-methyloxetan-3-yl)methyl)amine, also known as BIS[(3-METHYLOXETAN-3-YL)METHYL]AMINE, is a compound that has been used in the field of materials science, particularly in the development of perovskite solar cells . The primary target of this compound is the perovskite crystal structure, which is a key component of these solar cells .
Mode of Action
The compound acts as a crosslinking agent during the growth of perovskite crystals . It is incorporated into the perovskite growth process, where its coordination ability and crosslinking temperature allow for the fine regulation of the quality of the perovskite in real time .
Biochemical Pathways
This results in an enlarged grain size, compact stacking, and a preferential crystal orientation .
Pharmacokinetics
Its impact on the bioavailability of the perovskite material in the solar cell structure is significant, as it influences the efficiency of the solar cells .
Result of Action
The use of this compound in the growth of perovskite crystals results in flexible perovskite solar cells with high crystalline quality and low Young’s modulus . The resultant solar cells have achieved record power conversion efficiencies (PCEs) of 23.4% (certified 22.9%) and 21.1%, respectively, and have shown excellent mechanical stability .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, which affects the crosslinking process . Additionally, the mechanical stress in the perovskite grain boundaries can be effectively released by the crosslinked elastomer polymer gathered at these boundaries .
Biochemical Analysis
Biochemical Properties
Bis((3-methyloxetan-3-yl)methyl)amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s tertiary amine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their structure and function. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, it may impact gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or reactive chemicals may lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can have toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may participate in amino acid metabolism, influencing the synthesis and degradation of specific amino acids . Additionally, it can affect lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and breakdown . These interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to membrane transporters and is transported across the cell membrane . Once inside the cell, it can interact with intracellular binding proteins that facilitate its distribution to specific cellular compartments . These interactions determine the compound’s localization and accumulation within the cell, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.
Preparation Methods
The synthesis of Bis((3-methyloxetan-3-yl)methyl)amine typically involves the reaction of (3-methyloxetan-3-yl)methyl carboxylic esters with amines under specific conditions . The reaction conditions often include the use of palladium-catalyzed cross-coupling and catalytic thioether reduction to access the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Bis((3-methyloxetan-3-yl)methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include palladium catalysts , reducing agents like sodium borohydride , and oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis((3-methyloxetan-3-yl)methyl)amine has a wide range of applications in scientific research, including:
Organic Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Bis((3-methyloxetan-3-yl)methyl)amine can be compared with other similar compounds, such as:
- Bis((2-methyloxetan-2-yl)methyl)amine
- Bis((4-methyloxetan-4-yl)methyl)amine
These compounds share similar structural features but differ in the position of the methyl group on the oxetane ring. The unique positioning of the methyl group in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(3-methyloxetan-3-yl)-N-[(3-methyloxetan-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(5-12-6-9)3-11-4-10(2)7-13-8-10/h11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEOLQPSRMKTGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNCC2(COC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
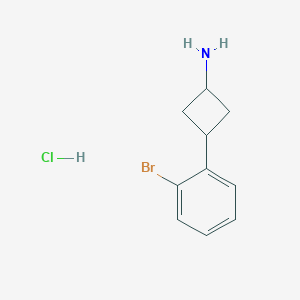
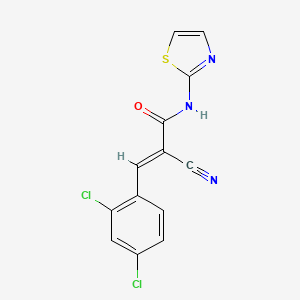
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2365301.png)
![N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2365302.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
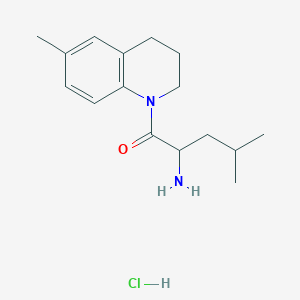
![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)
![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)
![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)
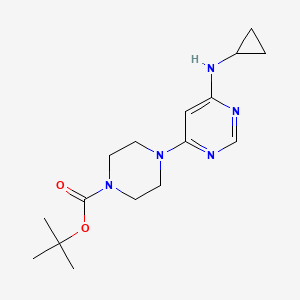
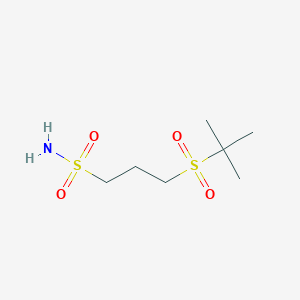
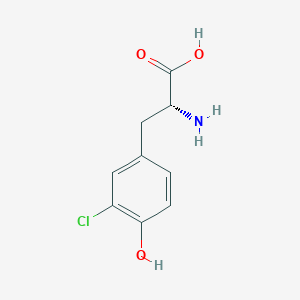
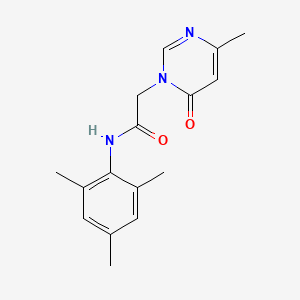
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
